molecular formula C15H22N2O3S2 B5551219 ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Cat. No. B5551219
M. Wt: 342.5 g/mol
InChI Key: INHKDVOXOPUQSJ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a compound synthesized for various scientific purposes, including studying its structure, reactivity, and properties.

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For example, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate was synthesized using ethyl 2-cyano-3,3-dimethylthioacrylate (L. Minga, 2005).

Molecular Structure Analysis

X-ray diffraction methods are commonly used to determine the crystal structure of these compounds. For instance, the crystal structure of a similar compound was determined, revealing its specific space group and geometric parameters (L. Minga, 2005).

Chemical Reactions and Properties

Compounds like ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates react with thiourea in dimethylformamide, involving rearrangement and N-formylation, as revealed by HPLC/MS and X-ray analysis (I. V. Ledenyova et al., 2018).

Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

  • A study on Tetrasubstituted Thiophenes explores a one-pot multicomponent synthesis technique, possibly relevant due to the structural similarities with the compound , focusing on the efficiency and yield of such synthetic processes (Sahu et al., 2015).

  • Michael Addition Reactions : Research on the Michael addition of active methylene compounds to certain thiophene derivatives provides insights into the reactivity of similar compounds, which could be applicable in synthesizing related structures or understanding their chemical behavior (Bakhouch et al., 2015).

  • An Unexpected Reaction study involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea highlights the complexity of reactions involving similar heterocyclic and sulfur-containing compounds, which might offer parallels in studying the target compound's reactivity (Ledenyova et al., 2018).

  • Research into Gewald Thiophenes examines transformations of amino and carbonyl/nitrile groups, potentially relevant for understanding functional group transformations in similar thiophene-based compounds (Pokhodylo et al., 2010).

properties

IUPAC Name

ethyl 2-(ethylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-5-16-14(21)17-12-11(13(18)19-6-2)9-7-15(3,4)20-8-10(9)22-12/h5-8H2,1-4H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHKDVOXOPUQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=C(C2=C(S1)COC(C2)(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(ethylcarbamothioyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

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